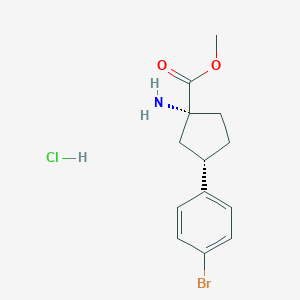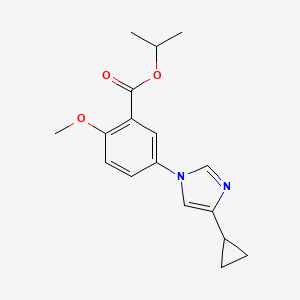
isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate
Übersicht
Beschreibung
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of an imidazole ring, a cyclopropyl group, and a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Methoxylation of the benzoate ring: This can be done using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazoles.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The methoxybenzoate moiety can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can be compared with other similar compounds such as:
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a methoxy group.
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Eigenschaften
Molekularformel |
C17H20N2O3 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
propan-2-yl 5-(4-cyclopropylimidazol-1-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-17(20)14-8-13(6-7-16(14)21-3)19-9-15(18-10-19)12-4-5-12/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
WJJJBESKKJKLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=C(N=C2)C3CC3)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
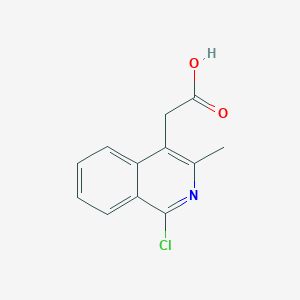
![9-Bromo-1,2,3,4,10,10a-hexahydro-pyrazino[1,2-a]indole](/img/structure/B8482519.png)
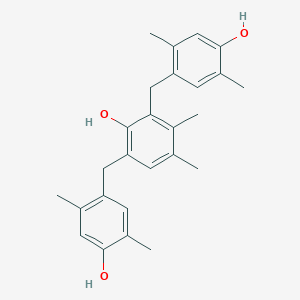
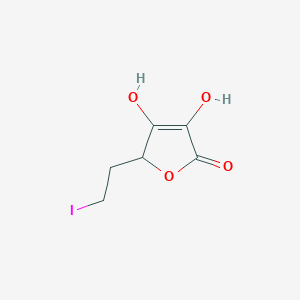
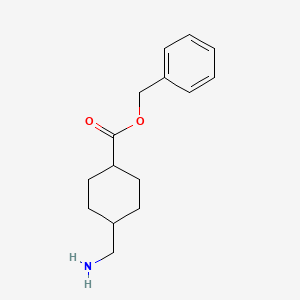
![9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8482534.png)
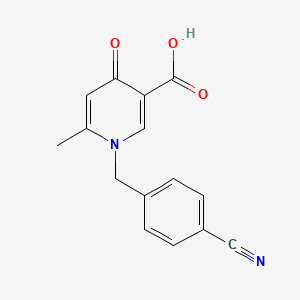
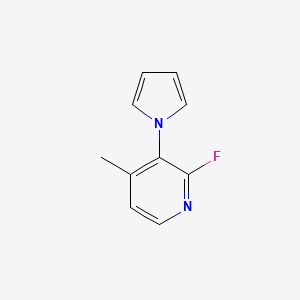
![Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)
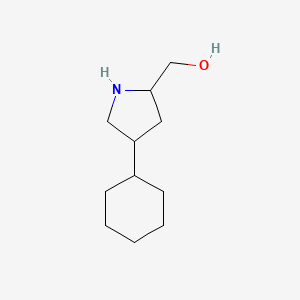
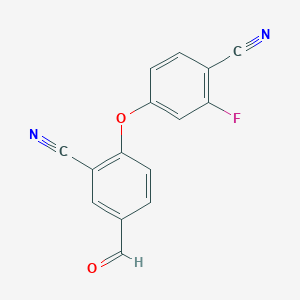
![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)
